molecular formula C35H46N6O10S3 B1415756 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate CAS No. 1801695-56-6

2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

Cat. No. B1415756
CAS RN: 1801695-56-6
M. Wt: 807 g/mol
InChI Key: KVKVTWIEKGPCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C35H46N6O10S3 and its molecular weight is 807 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Labeling in Click Chemistry

Sulfo-Cy3 azide: is widely used in click chemistry for fluorescent labeling of biomolecules . This process is crucial for studying the interactions and functions of proteins, nucleic acids, and other biological molecules. The azide group in Sulfo-Cy3 azide reacts with alkynes present on the target molecules in the presence of a copper(I) catalyst, forming a stable triazole ring and attaching the fluorescent Cy3 moiety .

Single-Molecule Imaging

Due to its high fluorescence quantum yield and photostability, Sulfo-Cy3 azide is an ideal candidate for single-molecule imaging techniques . Researchers use this compound to track the movement and localization of individual molecules within cells, providing insights into cellular processes at the molecular level.

Nucleic Acid Research

In nucleic acid research, Sulfo-Cy3 azide is used to synthesize fluorescently labeled oligonucleotides . These labeled oligonucleotides are then utilized in various applications, including mutation detection and the study of DNA-protein interactions. The bright and stable fluorescence of Cy3 allows for sensitive detection and quantification of nucleic acids.

Drug Discovery

Sulfo-Cy3 azide plays a significant role in the synthesis of fluorescent probes for drug discovery . These probes can bind to specific biomolecules, allowing researchers to screen for potential drug candidates and study the mechanisms of action of various compounds.

Cell Imaging

The compound is used in cell imaging to visualize the distribution and dynamics of proteins within live cells . Its water solubility and reduced fluorescence-quenching make it particularly suitable for staining in aqueous environments, enhancing the clarity and contrast of the images.

Environmental Analysis

Sulfo-Cy3 azide’s fluorescent properties are also leveraged in environmental analysis to detect and quantify pollutants . The compound can be attached to specific sensors that fluoresce upon contact with certain contaminants, providing a rapid and sensitive method for environmental monitoring.

Mechanism of Action

Sulfo-Cy3 azide, also known as 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate, is a water-soluble fluorogenic dye that plays a significant role in biological research .

Target of Action

The primary targets of Sulfo-Cy3 azide are sensitive molecules such as proteins . It is used for labeling these molecules, enabling their detection and analysis in various biological systems .

Mode of Action

Sulfo-Cy3 azide operates through a process known as Click Chemistry . This is a type of chemical reaction that involves the binding of the azide group in the Sulfo-Cy3 azide to an alkyne group present in the target molecule . The result is a stable triazole linkage that is fluorescent, allowing for the visualization of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by Sulfo-Cy3 azide depend on the specific target molecules being labeled. The general process involves the conjugation of the dye to the target molecule, which can then be visualized using fluorescence microscopy . This allows for the study of various biological processes in real-time, including protein expression, cellular structures, and biochemical reactions .

Pharmacokinetics

Its high water solubility suggests that it can be readily absorbed and distributed in aqueous biological systems . The dye’s photostability also ensures that it remains intact and fluorescent for extended periods, allowing for long-term imaging studies .

Result of Action

The primary result of Sulfo-Cy3 azide action is the fluorescent labeling of target molecules, enabling their visualization . This can provide valuable insights into various biological processes, including protein function, cellular structures, and biochemical reactions . The high brightness and photostability of the Sulfo-Cy3 fluorophore ensure clear and reliable imaging results .

Action Environment

The action of Sulfo-Cy3 azide is influenced by various environmental factors. Its water solubility allows it to function effectively in aqueous environments, such as cellular cytoplasm . Additionally, the dye’s photostability ensures that it remains fluorescent under various lighting conditions . Like all fluorophores, sulfo-cy3 azide’s fluorescence can be quenched by certain substances, so care must be taken to avoid these in the imaging environment .

properties

IUPAC Name

2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKVTWIEKGPCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-Cy3 azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 2
Reactant of Route 2
2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 3
Reactant of Route 3
2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 4
Reactant of Route 4
2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 5
Reactant of Route 5
2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 6
Reactant of Route 6
2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

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